N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine dihydrochloride
Description
N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine dihydrochloride is a triazolopyrimidine derivative characterized by a 5-methyl group on the pyrimidine ring and a 2-aminoethylamine substituent at the 7-position. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical formulations. Triazolopyrimidines are a versatile scaffold in medicinal chemistry, with applications ranging from antimalarial and anticancer agents to anti-inflammatory therapeutics .
This article provides a comprehensive comparison of the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, synthetic routes, and biological activities.
Properties
IUPAC Name |
N'-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6.2ClH/c1-6-4-7(10-3-2-9)14-8(13-6)11-5-12-14;;/h4-5,10H,2-3,9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIRVCAHXKJFGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NCCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235441-22-1 | |
| Record name | N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine dihydrochloride typically involves the reaction of 3-amino-1,2,4-triazole with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . This multicomponent reaction is carried out under controlled conditions to ensure the regioselective formation of the desired triazolopyrimidine scaffold.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its potential as an antibacterial, antifungal, antiviral, and anticancer agent.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in pathogens. Additionally, it can bind to receptors, modulating signal transduction pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Triazolopyrimidine derivatives are often modified at the 2-, 5-, and 7-positions to optimize bioactivity. Below is a comparative analysis of key substituents:
Key Observations :
- Fluorinated groups (e.g., CF₃, SF5) increase metabolic stability and target affinity, as seen in DSM265 and Compound 44 .
- Aminoethyl substituents (target compound, Compound 97) improve solubility but may reduce membrane permeability compared to hydrophobic groups .
- Chlorophenyl moieties (Compound 97) enhance interactions with aromatic residues in enzyme binding pockets .
Physicochemical Properties
A comparison of molecular weight, solubility, and acid dissociation constants (pKa) highlights formulation challenges:
Notes:
Biological Activity
N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on recent studies and findings.
- Chemical Name : this compound
- CAS Number : 15421-84-8
- Molecular Formula : C10H15N5·2HCl
- Molecular Weight : 205.26 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
-
Antimicrobial Activity :
- The compound has been shown to exhibit significant antibacterial properties against multidrug-resistant (MDR) bacterial strains. Studies indicate that it acts by inhibiting cell wall biosynthesis and may target DNA gyrase, a crucial enzyme for bacterial replication .
- The Minimum Inhibitory Concentration (MIC) values for this compound against various strains of bacteria are promising, often falling within the range of 0.25–2.0 μg/mL .
- Anticancer Activity :
Antibacterial Activity
A recent study synthesized a series of [1,2,4]-triazole derivatives and evaluated their antimicrobial activity. The results indicated that compounds similar to this compound demonstrated significant antibacterial effects against resistant strains like Klebsiella pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA). The most active derivatives showed high selectivity indices, indicating a favorable safety profile .
| Compound | Target Bacteria | MIC (μg/mL) | Selectivity Index |
|---|---|---|---|
| 3c | MRSA | 0.25 | High |
| 9d | K. pneumoniae | 0.50 | High |
Anticancer Activity
In vitro studies have demonstrated that certain derivatives of triazolo-pyrimidines exhibit cytotoxic effects on various cancer cell lines. The mechanism appears to involve the disruption of key cellular processes essential for cancer cell survival .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 20 | Induction of apoptosis |
Q & A
Basic: What are the standard synthetic protocols for preparing N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine dihydrochloride?
Methodological Answer:
The synthesis typically involves nucleophilic substitution of a halogenated triazolopyrimidine precursor (e.g., 7-chloro-5-methyl-triazolopyrimidine) with 1,2-diaminoethane under reflux in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or ethanol. Reaction monitoring via TLC and purification by column chromatography (15–20% EtOAc/hexane gradients) is standard. Final hydrochlorination is achieved using HCl gas or aqueous HCl in methanol . Yields range from 20–30% due to competing side reactions; optimizing stoichiometry and temperature improves efficiency.
Basic: How is structural characterization of this compound performed to confirm purity and identity?
Methodological Answer:
Characterization combines:
- 1H/13C NMR : Key signals include the triazolopyrimidine proton (δ 6.3–6.7 ppm, singlet) and ethylenediamine NH2/CH2 groups (δ 2.6–3.1 ppm). Exchangeable NH protons appear as broad singlets (δ 7.9–10.1 ppm) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 254–362 [M+H]+) confirm molecular weight .
- HPLC-PDA : Purity >95% is validated using C18 columns with acetonitrile/water gradients (0.1% TFA).
Advanced: How can synthetic protocols be optimized to address low yields and impurity formation (e.g., DSM430)?
Methodological Answer:
Low yields often stem from incomplete substitution or byproduct formation. Strategies include:
- Additive Use : Catalysts like TMDP (tetramethylenediamine phosphonate) in water/ethanol mixtures enhance reaction rates and yields (e.g., 63% improvement in analogous syntheses) .
- Impurity Control : DSM430-like impurities arise from raw material contaminants (e.g., fluorinated aniline derivatives). Purify starting materials via recrystallization or distillation. Monitor intermediates via LC-MS and employ orthogonal purification (e.g., preparative HPLC) .
Advanced: How do researchers resolve contradictions in biological activity data across in vitro vs. in vivo assays?
Methodological Answer:
Discrepancies may arise from metabolic instability or off-target effects. A stepwise approach includes:
- Metabolite Identification : Use LC-HRMS to detect in vivo metabolites (e.g., oxidative deamination products). Compare with in vitro stability assays in liver microsomes .
- Target Engagement Studies : Confirm mechanism via enzymatic assays (e.g., Plasmodium falciparum dihydroorotate dehydrogenase inhibition for antimalarial activity) and cellular thermal shift assays (CETSA) .
- Pharmacokinetic Profiling : Assess bioavailability, plasma half-life, and tissue distribution in rodent models to correlate in vitro potency with in vivo efficacy .
Basic: What in vitro models are used for initial biological screening of this compound?
Methodological Answer:
- Antimalarial : PfDHDH enzyme inhibition assays (IC50 determination) and Plasmodium lactate dehydrogenase (pLDH) activity in parasite cultures .
- Anticancer : Tubulin polymerization assays and cytotoxicity screens (e.g., NCI-60 cell panel) .
- Enzymatic Inhibition : Custom kinase or dehydrogenase panels to identify off-target effects .
Advanced: How is structure-activity relationship (SAR) analysis conducted to improve target affinity?
Methodological Answer:
SAR studies focus on substituent modifications:
- Triazolopyrimidine Core : Methyl at C5 enhances metabolic stability; trifluoromethyl at C2 improves target binding .
- Aryl/Amine Side Chains : Para-substituted aryl groups (e.g., SF5, CF3) increase lipophilicity and target engagement. Ethylenediamine derivatives balance solubility and potency .
- Computational Modeling : Docking studies (e.g., Glide SP) predict binding poses in PfDHDH or tubulin active sites. Free energy perturbation (FEP) calculations guide substituent optimization .
Advanced: What computational tools validate the compound’s mechanism of action and resistance profile?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., PfDHDH) to assess binding stability and resistance mutations (e.g., A272D in PfDHDH) .
- QSAR Models : Train models on antimalarial/anticancer activity datasets to predict novel analogs .
- Resistance Prediction : Use machine learning (e.g., random forests) on genomic data to identify mutation hotspots impacting efficacy .
Basic: What pharmacokinetic parameters are critical for preclinical development?
Methodological Answer:
- ADME Profiling :
- Plasma Protein Binding : Equilibrium dialysis (e.g., >90% binding reduces free drug availability) .
Advanced: How are formulation challenges addressed (e.g., poor aqueous solubility)?
Methodological Answer:
- Salt Formation : Dihydrochloride salts improve solubility (e.g., 5–10 mg/mL in water vs. <1 mg/mL for free base) .
- Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles to enhance bioavailability and reduce dosing frequency .
- Co-crystallization : With co-formers (e.g., succinic acid) to stabilize the amorphous phase and enhance dissolution rates .
Advanced: What strategies mitigate off-target toxicity in lead optimization?
Methodological Answer:
- Selectivity Screening : Profile against >100 kinases/GPCRs to identify promiscuous binding.
- Prodrug Design : Mask amine groups with cleavable linkers (e.g., esterase-sensitive moieties) to reduce non-specific interactions .
- Toxicogenomics : RNA-seq of treated hepatocytes/kidney cells to predict organ-specific toxicity pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
